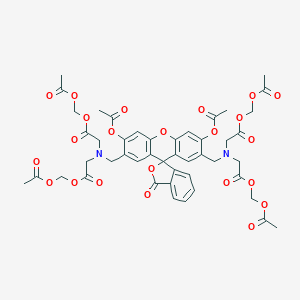![molecular formula C7H5ClF3NOS2 B131888 5-Cloro-2-[(3,4,4-trifluoro-3-butenil)sulfinil]tiazol CAS No. 318290-97-0](/img/structure/B131888.png)
5-Cloro-2-[(3,4,4-trifluoro-3-butenil)sulfinil]tiazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole is a chemical compound with the molecular formula C7H5ClF3NOS2 and a molecular weight of 275.7 g/mol . This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and materials science. It is often used as an intermediate in the synthesis of pesticides, fungicides, and herbicides .
Aplicaciones Científicas De Investigación
5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, such as pesticides and herbicides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole typically involves the following steps :
Step 1: Reacting 3,4,4-trifluoro-3-buten-1-ol with thionyl chloride to obtain 3,4,4-trifluoro-3-buten-1-sulfonyl chloride.
Step 2: Reacting the obtained sulfonyl chloride with sulfur and nitrogen sources to form 5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity.
Pathways Involved: It may inhibit or activate biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfonyl]thiazole
- 5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)thio]thiazole
Uniqueness
5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole is unique due to its specific sulfinyl group, which imparts distinct chemical and biological properties compared to its sulfonyl and thio analogs. This uniqueness makes it valuable in various applications, particularly in the synthesis of agrochemicals and pharmaceuticals .
Propiedades
IUPAC Name |
5-chloro-2-(3,4,4-trifluorobut-3-enylsulfinyl)-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NOS2/c8-5-3-12-7(14-5)15(13)2-1-4(9)6(10)11/h3H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKFECQBGFGHIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)S(=O)CCC(=C(F)F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466999 |
Source


|
| Record name | AGN-PC-009RVR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
318290-97-0 |
Source


|
| Record name | AGN-PC-009RVR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B131814.png)










